molecular formula C20H29ClN2O5 B8091982 (S,E)-ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate

(S,E)-ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate

Cat. No.: B8091982
M. Wt: 412.9 g/mol
InChI Key: DUOXYKZUGOXAKA-CSUZIONRSA-N
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Description

Ethyl (2S,5E)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a chloro group, a tert-butoxycarbonylamino group, and a phenylmethoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate typically involves multiple stepsThese reactions often require specific conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and production costs. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,5E)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, but they often require precise control of temperature, pressure, and pH to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield new carbonyl-containing compounds, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl (2S,5E)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and other proteins.

    Medicine: Explored for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (S,E)-ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S,E)-ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate include:

Uniqueness

Its chloro group, for example, makes it particularly useful in substitution reactions, while the tert-butoxycarbonylamino group provides stability and protection during synthesis .

This detailed overview highlights the significance and versatility of this compound in various scientific fields

Biological Activity

(S,E)-ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate, with CAS number 1416134-59-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C18H26ClN2O5C_{18}H_{26}ClN_{2}O_{5}, with a molecular weight of 366.86 g/mol. It features a chlorohexanoate backbone modified with a benzyloxy imino group and a tert-butoxycarbonyl amino group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₆ClN₂O₅
Molecular Weight366.86 g/mol
CAS Number1416134-59-2
SolubilityModerate (0.372 mg/ml)
Log P (octanol-water partition coefficient)2.49

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

The compound is believed to act through multiple mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties, making it a candidate for further investigation in treating infectious diseases.
  • Anticancer Potential : Some research indicates that it may induce apoptosis in cancer cells, although detailed studies are still needed to confirm this effect.

Case Studies and Research Findings

Several research studies have explored the biological implications of this compound:

  • Antimicrobial Studies : A study assessed the antimicrobial efficacy of various derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups .
  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that the compound exhibited selective toxicity towards certain cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
  • Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound has favorable absorption characteristics and moderate bioavailability, suggesting potential for oral administration .

Table 2: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialSignificant inhibition against bacterial strains
CytotoxicitySelective toxicity towards cancer cells
PharmacokineticsModerate bioavailability; favorable absorption

Properties

IUPAC Name

ethyl (2S,5E)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O5/c1-5-26-18(24)17(22-19(25)28-20(2,3)4)12-11-16(13-21)23-27-14-15-9-7-6-8-10-15/h6-10,17H,5,11-14H2,1-4H3,(H,22,25)/b23-16+/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOXYKZUGOXAKA-CSUZIONRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=NOCC1=CC=CC=C1)CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC/C(=N\OCC1=CC=CC=C1)/CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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